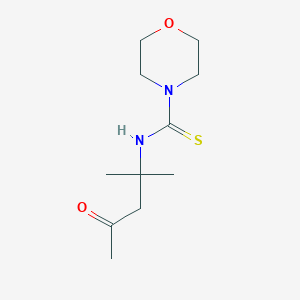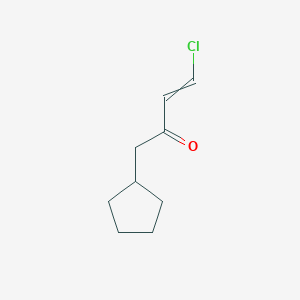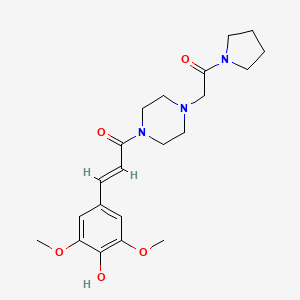
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnamoyl group, a pyrrolidinocarbonyl group, and a piperazine ring. The presence of methoxy and hydroxy groups on the cinnamoyl moiety adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine typically involves multiple steps, starting with the preparation of the cinnamoyl derivative. The cinnamoyl derivative can be synthesized through the esterification of cinnamic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then subjected to hydroxylation to introduce the hydroxy group at the 4-position.
The next step involves the coupling of the cinnamoyl derivative with a pyrrolidinocarbonylmethylpiperazine intermediate. This coupling reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the use of engineered yeast strains to produce the compound. This method leverages the ability of yeast to express specific enzymes that catalyze the formation of the desired product from simpler precursors .
化学反応の分析
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cinnamoyl derivatives.
科学的研究の応用
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The cinnamoyl moiety may also interact with cellular receptors and enzymes, influencing various biochemical pathways.
類似化合物との比較
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can be compared with other cinnamoyl derivatives, such as:
N-(3’,4’-dimethoxycinnamoyl)-anthranilic acid: Known for its anti-inflammatory properties.
N-(3’,5’-dimethoxycinnamoyl)-anthranilic acid: Similar structure but with different biological activities.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which may confer distinct chemical and biological properties.
特性
CAS番号 |
57061-75-3 |
|---|---|
分子式 |
C21H29N3O5 |
分子量 |
403.5 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-13-16(14-18(29-2)21(17)27)5-6-19(25)24-11-9-22(10-12-24)15-20(26)23-7-3-4-8-23/h5-6,13-14,27H,3-4,7-12,15H2,1-2H3/b6-5+ |
InChIキー |
JCHKGYODLFQDEF-AATRIKPKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




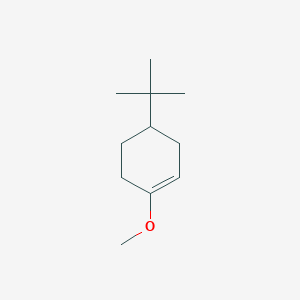
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
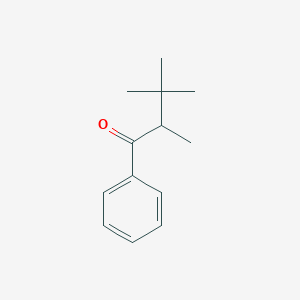
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)

![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
